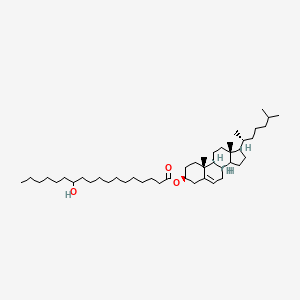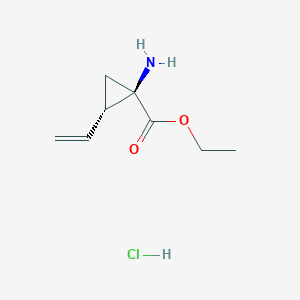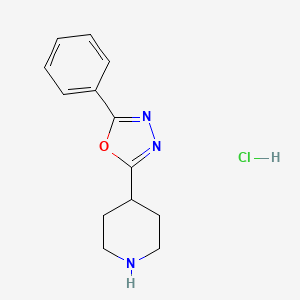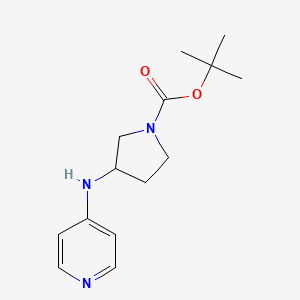![molecular formula C8H5N3 B1511835 1H-吡咯并[3,2-b]吡啶-3-腈 CAS No. 1196151-62-8](/img/structure/B1511835.png)
1H-吡咯并[3,2-b]吡啶-3-腈
描述
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic aromatic organic compound characterized by a fused pyrrole and pyridine ring system. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
科学研究应用
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
- FGFR inhibitors, including Erdafitinib and Pemigatinib, are under clinical investigation for cancer treatment .
Target of Action
- 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile primarily targets FGFR1, FGFR2, and FGFR3. FGFRs play a crucial role in signal transduction pathways related to organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
- 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile’s absorption depends on its route of administration (oral, intravenous, etc.). It distributes to tissues, including tumor sites. Hepatic metabolism likely occurs. Elimination occurs via urine and feces. Low molecular weight (like 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile) aids bioavailability .
Result of Action
Action Environment
生化分析
Biochemical Properties
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile has been reported to exhibit potent activities against the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3 . The FGFR family plays an essential role in various types of tumors, making this compound a potential candidate for cancer therapy .
Cellular Effects
In vitro studies have shown that 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it has been found to significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of pyrrole with suitable nitriles under acidic or basic conditions.
Cyclization Reactions: Cyclization of appropriate precursors, such as amino acids or their derivatives, can also yield this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments.
化学反应分析
Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can reduce the nitrile group to a primary amine.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction Products: Primary amines like 1H-pyrrolo[3,2-b]pyridine-3-amine.
Substitution Products: Substituted derivatives with different functional groups on the ring system.
相似化合物的比较
1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile is structurally similar to other heterocyclic compounds such as:
1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile
Indole derivatives
Quinoline derivatives
These compounds share the pyrrolopyridine core but differ in their substitution patterns and functional groups, leading to variations in their chemical properties and applications.
属性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZLRKJXZOAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735667 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-62-8 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]-2,5-difluoro-D-phenylalanine](/img/structure/B1511755.png)


![Methyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B1511772.png)
![2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1511787.png)
![Methyl 2-(pyridin-4-yl)benzo[d]oxazole-7-carboxylate](/img/structure/B1511788.png)








